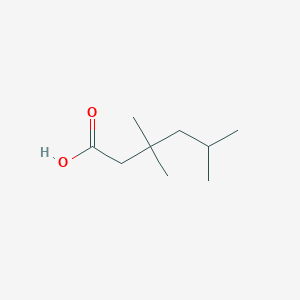

3,3,5-Trimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23373-12-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3,3,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-9(3,4)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

BWMXRNGZUDOSJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)CC(=O)O |

Origin of Product |

United States |

Contextual Overview of Branched Carboxylic Acids in Modern Chemical Synthesis

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). testbook.comnumberanalytics.com This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. testbook.comnumberanalytics.com In modern chemical synthesis, carboxylic acids are fundamental starting materials for producing a wide array of derivatives, including esters, amides, and anhydrides. numberanalytics.com

Branched-chain carboxylic acids, a specific category within this class, feature an alkyl group branching from the main carbon chain. researchgate.net This structural characteristic imparts distinct physical and chemical properties compared to their straight-chain isomers. numberanalytics.comresearchgate.net For instance, branching typically lowers the melting point and can alter solubility. numberanalytics.comresearchgate.net These unique properties make branched-chain fatty acids highly valuable in specialized applications, such as cosmetics and high-performance lubricants, where specific physical states and solubility characteristics are required. researchgate.net The synthesis of these compounds is a significant area of research, with methods like the oxo process, which involves hydroformylation followed by oxidation of branched olefins, being prominent manufacturing routes. researchgate.net

Significance of 3,3,5 Trimethylhexanoic Acid As a Key Chemical Intermediate and Building Block

3,3,5-Trimethylhexanoic acid, also known as isononanoic acid, is a branched-chain carboxylic acid with the chemical formula C9H18O2. quadintel.comaporesearch.com It is a monofunctional carboxylic acid that serves as a crucial intermediate and building block in the synthesis of a variety of other chemicals. atamankimya.comchemicalbook.com Its highly branched structure provides unique properties such as thermal stability and compatibility, making it indispensable in several industrial applications. perstorp.com

A primary application of this compound is in the production of polyol ester-based synthetic lubricants. perstorp.comatamanchemicals.com These high-performance lubricants are essential for demanding applications, including refrigeration systems and aviation, due to their stability and compatibility with modern refrigerants. perstorp.com The compound is also used to create metal salts that act as paint driers and PVC stabilizers. atamanchemicals.com Furthermore, its derivatives, such as peroxides, serve as catalysts in polymerization processes. quadintel.comatamanchemicals.com In the coatings industry, it is used as a monomer for alkyd resins, which are components of stoving enamels and two-part paints. atamanchemicals.com

Recent research has also explored its use in the synthesis of 3,5,5-trimethylhexanoyl chloride, a reaction carried out in a continuous flow process using a silicon carbide microreactor. researchgate.net This highlights its role in the development of modern, efficient chemical manufacturing processes. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3302-10-1 |

| Appearance | Colorless liquid |

| Boiling Point | 253.4 °C at 760 mmHg |

| Density | 0.919 g/cm³ |

| Solubility in water | Sparingly soluble |

Current Research Trends and Challenges in 3,3,5 Trimethylhexanoic Acid Chemistry

Oxidation-Based Synthesis Pathways

Oxidation reactions form a cornerstone in the synthesis of this compound. These pathways typically involve the conversion of a precursor molecule, such as an aldehyde or an alcohol, into the desired carboxylic acid through the action of an oxidizing agent, often with the aid of a catalyst.

Oxidation of Isononyl Aldehyde

A significant industrial method for producing this compound is through the oxidation of isononyl aldehyde. atamankimya.comatamanchemicals.comatamanchemicals.comimcd.be Isononanoic acid is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component, often constituting around 90% of the mixture. atamankimya.comatamanchemicals.comatamanchemicals.com

The synthesis process involves the direct oxidation of 3,5,5-trimethylhexanal (B1630633) (a key component of isononyl aldehyde) using molecular oxygen. google.com This reaction can be represented as follows: C₉H₁₈O + O₂ → C₉H₁₈O₂ google.com

During the initial phase of the reaction, an organic peroxy compound is formed. google.com As the oxidation progresses, this intermediate gradually disappears, leading to a nearly quantitative yield of this compound. google.com To ensure high purity and yield while avoiding unwanted side reactions, the process conditions, such as temperature and pH, are carefully controlled. The process typically employs metal salt catalysts, such as manganese or cobalt salts, and peroxides as oxidants.

Catalytic Oxidation of 3,5,5-Trimethylhexanol

Another viable pathway is the direct oxidation of 3,5,5-trimethylhexanol to this compound. This process involves intimately mixing the alcohol with molecular oxygen. google.com

While the oxidation of 3,5,5-trimethylhexanol can proceed without catalysts, the reaction rate can be significantly enhanced by the use of inorganic oxidation catalysts. google.com Research and patent literature have identified several effective metal compounds for this purpose. These include compounds of:

Cobalt google.com

Copper google.com

Vanadium google.com

Manganese (e.g., manganous acetate) google.com

Osmium google.com

Cerium google.com

The use of these catalysts facilitates a more efficient conversion to the target acid. google.com However, it is noted that their use may also lead to the formation of polycarboxylic acids as byproducts. google.com For instance, one documented example involves the oxidation of 3,5,5-trimethylhexanol in acetic acid with air in the presence of manganous acetate. google.com General studies on alcohol oxidation also highlight the effectiveness of inorganic-ligand supported catalysts, such as those based on copper and cobalt, for promoting these transformations under mild conditions. rsc.orgnih.gov

The efficiency and outcome of the oxidation of 3,5,5-trimethylhexanol are sensitive to reaction conditions.

Reaction Temperature: The process is typically carried out at temperatures ranging from 0°C to 100°C. A preferred and more controlled temperature range is between 20°C and 75°C. google.com

Molecular Oxygen Concentration: The oxidizing agent is molecular oxygen, which can be supplied by passing air through the reaction mixture. google.com The process involves the continuous and intimate mixing of the oxygen with the liquid alcohol to facilitate the reaction. google.com

The table below summarizes the key parameters for the catalytic oxidation of 3,5,5-trimethylhexanol.

| Parameter | Condition | Source(s) |

| Precursor | 3,5,5-Trimethylhexanol | google.com |

| Oxidant | Molecular Oxygen (Air) | google.com |

| Temperature Range | 0°C - 100°C | google.com |

| Preferred Temperature | 20°C - 75°C | google.com |

| Catalysts | Cobalt, Copper, Vanadium, Manganese, Osmium, Cerium compounds | google.com |

Hydroformylation and Subsequent Oxidation Strategies from Olefinic Precursors

Multi-step syntheses starting from simple olefins are common in bulk chemical manufacturing, offering an integrated approach to producing complex molecules like this compound.

Conversion of Di-isobutylene (DIB) via Hydroformylation-Oxidation Sequences

A major industrial route for manufacturing this compound begins with the olefin di-isobutylene (DIB). chinesechemsoc.org This method is a two-stage process involving hydroformylation followed by oxidation. chinesechemsoc.orgjustia.com

Hydroformylation (Oxo Reaction): In the first step, di-isobutylene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in a process known as hydroformylation or the oxo-reaction. googleapis.comvulcanchem.com This reaction converts the olefin into an aldehyde, specifically 3,5,5-trimethylhexanal. epo.org Cobalt-based catalysts are often used for this transformation. google.comvulcanchem.comepo.org

Oxidation: The crude 3,5,5-trimethylhexanal produced in the first step is then oxidized to yield this compound. justia.comepo.org

The table below outlines the hydroformylation-oxidation sequence.

| Step | Reactants | Catalyst Type | Product | Source(s) |

| 1. Hydroformylation | Di-isobutylene, Carbon Monoxide, Hydrogen | Cobalt-based or Rhodium-based | 3,5,5-Trimethylhexanal | google.comvulcanchem.com |

| 2. Oxidation | 3,5,5-Trimethylhexanal, Oxidizing Agent | (Typically metal salts) | This compound | justia.comepo.org |

Role of Ziegler-Natta and Metallocene Catalysts in Dimerization

The synthesis of this compound often begins with the dimerization of alkenes, a process where catalysts like Ziegler-Natta and metallocene systems play a crucial role. atamanchemicals.com These catalysts are instrumental in the polymerization of olefins, and their application extends to the controlled dimerization needed for the precursors of this compound. behinpolymerco.comgrace.comwikipedia.org

Ziegler-Natta Catalysts:

Ziegler-Natta catalysts, traditionally composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum co-catalyst, are well-established in industrial-scale polyolefin production. behinpolymerco.comgrace.comwikipedia.orgnih.gov They can be heterogeneous, supported on substrates such as magnesium chloride, or homogeneous. behinpolymerco.comwikipedia.org The heterogeneous nature of many Ziegler-Natta catalysts simplifies their removal from the reaction mixture, a significant advantage in industrial processes. mdpi.com These catalysts are known for their cost-effectiveness and robustness in large-scale operations. grace.com

Metallocene Catalysts:

Metallocene catalysts represent a more modern class of single-site catalysts, typically based on Group 4 metals like titanium, zirconium, or hafnium, and are used with a co-catalyst such as methylaluminoxane (B55162) (MAO). wikipedia.orgnih.gov A key advantage of metallocene catalysts is their ability to produce polymers with a narrow molecular weight distribution and a highly organized microstructure due to their single active sites. grace.comnih.govresearchgate.net This precision allows for greater control over the properties of the resulting product. behinpolymerco.com While highly effective, the production of metallocene catalysts can be more expensive than their Ziegler-Natta counterparts. justia.com

The initial step in one of the manufacturing pathways for this compound involves the dimerization of petrochemical feedstocks like 1-octene (B94956) or decene to form C16 dimers, a reaction facilitated by either Ziegler-Natta or metallocene catalysts. atamanchemicals.com The subsequent steps involve oxidation and carboxylation of these dimers to yield the C9 carboxylic acid structure. atamanchemicals.com

| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts |

| Composition | Transition metal compounds (e.g., TiCl₄) and organoaluminum co-catalysts. behinpolymerco.comnih.gov | Group 4 metal complexes (e.g., Ti, Zr, Hf) with a co-catalyst like MAO. wikipedia.orgnih.gov |

| Nature | Can be heterogeneous or homogeneous. behinpolymerco.comwikipedia.org | Typically homogeneous, but can be supported. wikipedia.org |

| Active Sites | Multiple active sites. nih.gov | Single active sites. nih.govresearchgate.net |

| Product Control | Produces polymers with a broad molecular weight distribution. nih.gov | Offers precise control, leading to a narrow molecular weight distribution. grace.comnih.gov |

| Industrial Use | Widely used for large-scale polyolefin production due to cost-effectiveness. grace.com | Valued for producing polymers with specific, controlled properties. grace.com |

Catalyst Stability and Recycling in Hydroxycarbonylation Processes

Catalyst stability and the ability to recycle the catalyst are critical economic and environmental considerations in chemical manufacturing. mdpi.com In processes like hydroxycarbonylation, which can be involved in the synthesis of carboxylic acids, maintaining catalyst activity over multiple cycles is essential for a sustainable and cost-effective process. mdpi.com

The deactivation of catalysts can occur through various mechanisms, including poisoning, fouling, thermal degradation, and leaching of the active metal into the reaction medium. mdpi.com When a catalyst's activity drops below a certain point, it is typically regenerated or replaced. mdpi.com

For homogeneous catalysts, which are dissolved in the reaction medium, separation and recovery can be challenging and costly. mdpi.com This difficulty can lead to metal contamination of the final product, a significant concern in many industries. mdpi.com

Heterogeneous catalysts, being in a different phase from the reaction mixture, are generally easier to separate, often through simple filtration or centrifugation. mdpi.com This ease of separation facilitates their recycling and reuse. mdpi.com Recent advancements have explored magnetic separation as a more convenient recovery method. mdpi.com

In the context of producing derivatives of this compound, such as its methyl ester, industrial-scale processes often employ strategies for catalyst recycling. For instance, in continuous flow reactor systems for esterification, acidic ion-exchange resins can be used as heterogeneous catalysts, which simplifies the separation process compared to homogeneous catalysts.

Electrochemical methods are also being investigated for the recycling of homogeneous catalysts. nih.gov These methods can offer highly selective uptake and release of the catalyst, allowing for its efficient recovery and reuse with high retention of catalytic activity. nih.gov For example, studies have shown successful electrochemical recycling of platinum-based catalysts used in hydrosilylation reactions. nih.gov

Continuous Flow Synthesis and Reactor Technology in this compound Production

Continuous flow synthesis, particularly when combined with microreactor technology, is becoming increasingly prominent in modern chemical manufacturing. researchgate.netresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved efficiency. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Application of Microreactor Technology for Enhanced Reaction Control

Microreactors, with their small channel dimensions, provide a high surface-area-to-volume ratio, which allows for superior heat and mass transfer. mdpi.comru.nl This is particularly beneficial for highly exothermic reactions, as the efficient heat dissipation prevents the formation of hot spots and reduces the risk of side reactions, leading to higher product purity. mdpi.com

In the context of this compound derivatives, microreactor technology has been successfully applied to the synthesis of 3,5,5-trimethylhexanoyl chloride. researchgate.netresearchgate.netresearchgate.net Using a silicon carbide microreactor, a continuous flow process was developed that utilized triphosgene and this compound as starting materials. researchgate.netresearchgate.net This setup allowed for precise temperature control at 55°C and a pressure of 0.8 MPa, conditions under which the silicon carbide reactor could withstand the corrosive chloride ions. researchgate.netresearchgate.net The result was a high isolated yield of 91% for the desired product. researchgate.netresearchgate.netresearchgate.net

Computational Fluid Dynamics (CFD) Simulations for Reactor Performance Optimization

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate and visualize fluid flow, heat transfer, and chemical reactions within a reactor. mdpi.com By creating detailed models, CFD allows for the optimization of reactor design and operating conditions without the need for extensive and costly physical experimentation. mdpi.com

For the synthesis of 3,5,5-trimethylhexanoyl chloride in a microreactor, CFD simulations were performed using OpenFOAM software. researchgate.netresearchgate.netresearchgate.net These simulations provided valuable insights into the flow dynamics, including velocity distribution, pressure fields, and residence time distribution (RTD) at various flow rates (5–100 mL/min). researchgate.netresearchgate.netresearchgate.net The simulations accurately predicted the experimental pressure drop and RTD, and revealed changes in flow behavior, such as the appearance of recirculation zones at a flow rate of 40 mL/min. researchgate.net This understanding of the fluid dynamics within the reactor is crucial for optimizing mixing and ensuring uniform reaction conditions, which ultimately leads to improved reactor performance and product quality. mdpi.com

Catalyst Systems in Continuous Flow Processes (e.g., N,N-Dimethylformamide)

In the continuous flow synthesis of 3,5,5-trimethylhexanoyl chloride, N,N-Dimethylformamide (DMF) was used as a catalyst. researchgate.netresearchgate.netresearchgate.net The reaction was carried out in tetrahydrofuran (B95107) (THF) as the solvent. researchgate.net This process demonstrated excellent results, achieving a high conversion of this compound (>99%) and a high selectivity for the product, 3,5,5-trimethylhexanoyl chloride (95%). researchgate.net The throughput of this continuous flow process reached 0.35 kg/h , and the final product had a purity greater than 90% after distillation. researchgate.net

The use of a continuous flow process with a suitable catalyst and solvent system not only improves the yield and purity of the product but also offers a more time- and cost-effective manufacturing method compared to traditional batch processes. researchgate.net

| Parameter | Details | Reference |

| Starting Materials | Triphosgene and this compound | researchgate.netresearchgate.netresearchgate.net |

| Catalyst | N,N-Dimethylformamide (DMF) | researchgate.netresearchgate.netresearchgate.net |

| Reactor | Silicon carbide microreactor | researchgate.netresearchgate.netresearchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Temperature | 55 °C | researchgate.netresearchgate.netresearchgate.net |

| Pressure | 0.8 MPa | researchgate.netresearchgate.netresearchgate.net |

| Flow Rates | 5–100 mL/min | researchgate.netresearchgate.netresearchgate.net |

| Isolated Yield | 91% | researchgate.netresearchgate.netresearchgate.net |

| Acid Conversion | >99% | researchgate.net |

| Product Selectivity | 95% | researchgate.net |

| Throughput | 0.35 kg/h | researchgate.net |

| Final Purity | >90% (after distillation) | researchgate.net |

Purification and Isolation Techniques for this compound

After the synthesis of this compound or its derivatives, a purification process is necessary to remove impurities, byproducts, and unreacted starting materials. atamanchemicals.com Common techniques employed for the purification and isolation of these compounds include distillation, filtration, and chromatographic methods. atamanchemicals.comsielc.com

In a typical industrial process for producing this compound, the crude product undergoes purification involving distillation and filtration. atamanchemicals.com Following these steps, crystallization may be used to achieve the desired high level of purity. atamanchemicals.com

For the purification of related compounds, such as 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate), a multi-step purification process is described. After the initial esterification reaction, excess acid is removed by distillation. The resulting product is then neutralized with an aqueous sodium hydroxide (B78521) solution and washed with water until neutral. Finally, the crude product is treated with activated carbon and filtered to obtain the purified ester.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. sielc.com A reverse-phase (RP) HPLC method has been developed using a C18 or a specialized Newcrom R1 column. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the continuous flow synthesis of 3,5,5-trimethylhexanoyl chloride, distillation is used as the final purification step to achieve a product purity greater than 90%. researchgate.net

Chemical Transformations and Derivatization of this compound

This compound, a branched-chain C9 carboxylic acid, serves as a versatile building block in chemical synthesis. Its unique structure, featuring significant steric hindrance around the carboxyl group, influences its reactivity and the properties of its derivatives. This article explores the key chemical transformations of this compound, focusing on esterification, amide formation, and the synthesis of metal salts.

Advanced Analytical Characterization of 3,3,5 Trimethylhexanoic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 3,3,5-trimethylhexanoic acid from starting materials, byproducts, or degradation products, allowing for both qualitative and quantitative analysis.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound and its more volatile derivatives, such as its esters. In this method, the sample is vaporized and passed through a capillary column with a stationary phase. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. As the separated components elute from the column, they are burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of the analyte. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This technique is also effective for reaction monitoring, where the disappearance of reactants and the appearance of the product can be tracked over time by analyzing aliquots of the reaction mixture. Analytical gas chromatography is a standard technique employed to characterize compositions containing branched acids like this compound. google.com

For analyzing less volatile derivatives or identifying unknown degradation products that may be thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The sample is first passed through a high-performance liquid chromatography (HPLC) column, typically a reverse-phase column (e.g., C18), which separates compounds based on their polarity.

The eluent from the HPLC is then introduced into a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing molecular weight information. Further fragmentation of these ions (tandem MS or MS/MS) can yield structural details about the analytes. This combination allows for the confident identification of degradation products, such as those formed through oxidation or hydrolysis, by separating them from the parent compound and then elucidating their structures from the mass spectral data.

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum for this compound would exhibit distinct signals for each unique proton environment.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2 | Singlet | 2H | -C(CH₃)₂-CH₂-COOH |

| ~1.7 | Multiplet | 1H | (CH₃)₂CH- |

| ~1.2 | Doublet | 2H | -CH₂-C(CH₃)₂- |

| ~1.0 | Singlet | 6H | -C(CH₃)₂-CH₂- |

| ~0.9 | Doublet | 6H | (CH₃)₂CH- |

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Analysis of ¹³C NMR spectra can be performed under different conditions to extract more detailed structural information.

Proton-Decoupled ¹³C NMR: This is the most common ¹³C NMR experiment. Broadband decoupling irradiates all protons, which removes the splitting of carbon signals caused by attached protons. The resulting spectrum shows a single sharp line for each unique carbon atom. For this compound, which has 9 carbon atoms arranged with some symmetry, this would result in 7 distinct signals.

Proton-Coupled ¹³C NMR: In this experiment, the coupling between ¹³C nuclei and their directly attached ¹H nuclei is maintained. The signal for each carbon is split into a multiplet according to the (n+1) rule, where 'n' is the number of attached protons. This technique is invaluable for determining the type of each carbon (quaternary, CH, CH₂, or CH₃). nih.gov The chemical shift of the carboxyl carbon is particularly sensitive to its local environment and ionization state. princeton.eduacs.org

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (Proton-Coupled) |

|---|---|---|

| -COOH | ~175-180 | Singlet |

| -CH₂-COOH | ~45-50 | Triplet |

| -C(CH₃)₂- | ~35-40 | Singlet |

| -CH₂-C(CH₃)₂- | ~50-55 | Triplet |

| -CH(CH₃)₂ | ~25-30 | Doublet |

| -C(CH₃)₂ | ~25-30 | Quartet |

| -CH(CH₃)₂ | ~20-25 | Quartet |

The final confirmation of the structure of this compound is achieved by comparing the experimentally acquired NMR spectra with established data. This involves checking the obtained chemical shifts and coupling patterns against entries in spectral databases. In the absence of a reference spectrum in a database, the experimental data can be compared with spectra predicted by specialized software or with data available for structurally similar compounds. hmdb.ca This comparative approach is a critical step to ensure the unambiguous identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. For this compound, the IR spectrum provides distinct absorption bands that confirm its carboxylic acid structure. The most notable feature in the spectrum of a carboxylic acid is the very broad absorption band resulting from the O-H stretching vibration of the carboxyl group. This broadening is a consequence of hydrogen bonding between molecules. Another key indicator is the strong, sharp peak corresponding to the carbonyl (C=O) stretch. The presence of the branched alkyl chain is confirmed by absorption bands corresponding to C-H stretching and bending vibrations. nist.gov

Specific vibrational modes for this compound can be assigned to particular regions of the infrared spectrum. The analysis of these peaks is fundamental for the structural confirmation of the molecule. Commercial suppliers of 3,5,5-trimethylhexanoic acid often confirm the identity of the compound by ensuring its Fourier Transform Infrared (FTIR) spectrum conforms to a reference standard. thermofisher.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 | Very Broad, Strong |

| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2850-2960 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700-1725 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid (-COOH) | 1210-1320 | Medium |

| O-H Bend | Carboxylic Acid (-COOH) | 920-950 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₁₈O₂), the calculated molecular weight is approximately 158.24 g/mol . nih.govnih.gov Electron ionization (EI) is a common technique used in MS, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of carboxylic acids is characterized by specific cleavage patterns. libretexts.org Common fragmentations include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is also a prominent fragmentation pathway. The resulting acylium ion ([M-alkyl]⁺) is often a stable and abundant fragment. chemguide.co.uk The analysis of these fragments helps to piece together the structure of the parent molecule. The NIST Chemistry WebBook provides mass spectral data for the isomer 3,5,5-trimethylhexanoic acid, which can serve as a reference for characteristic fragmentation patterns of C9 branched-chain carboxylic acids. nist.gov

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 113 | [M-COOH]⁺ | Loss of the carboxyl group |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage with loss of a C₄H₉ radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation resulting from cleavage |

Advanced Elemental and Purity Analysis Methods

Determining the elemental composition and purity of this compound is critical for its use in research and industrial applications. The theoretical elemental composition of C₉H₁₈O₂ is approximately 68.31% Carbon, 11.46% Hydrogen, and 20.22% Oxygen. Combustion analysis is the standard method for experimentally verifying these percentages.

Purity assessment is typically performed using chromatographic techniques. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly effective method for separating this compound from any impurities or isomers and confirming its identity. fujifilm.comnist.gov Chemical suppliers often specify a purity level, such as ≥96.0% or >98.0%, determined by methods like silylated GC, where the carboxylic acid is derivatized to make it more volatile for GC analysis. thermofisher.comtcichemicals.com High-performance liquid chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile derivatives or formulations. These advanced methods ensure that the compound meets the stringent quality standards required for its intended applications.

Applications in Advanced Materials Science and Industrial Chemical Processes

Development of High-Performance Synthetic Lubricants and Metalworking Fluids

3,3,5-Trimethylhexanoic acid is a pivotal intermediate in the formulation of high-performance synthetic lubricants. Its unique branched structure imparts desirable properties such as thermal, oxidative, and hydrolytic stability to the final lubricant product. researchgate.netresearchgate.net

Polyol Ester-Based Lubricant Formulations for Refrigeration and Aviation Industries

In the demanding environments of the refrigeration and aviation industries, polyol ester (POE) based synthetic lubricants are essential. googleapis.comperstorp.com this compound is a preferred branched-chain acid used in the synthesis of these high-performance lubricants. researchgate.netresearchgate.net POE lubricants are produced by reacting polyols, such as pentaerythritol (B129877) or trimethylolpropane, with a mixture of carboxylic acids. googleapis.com The selection of these acids is critical to achieving the required performance characteristics, including a high viscosity index, low pour point, and excellent stability at extreme temperatures. googleapis.com

For aviation turbine oils, which must perform reliably from as low as -60°C to over 230°C, this compound is incorporated into the acid mixture to enhance thermal and oxidative stability. googleapis.com Similarly, in refrigeration systems that use hydrofluorocarbon (HFC) refrigerants, POE lubricants formulated with branched acids like this compound offer superior miscibility and wear protection for compressor components. perstorp.comgoogle.com The specific ratio of linear and branched acids is carefully controlled to fine-tune the lubricant's viscosity and low-temperature fluidity. googleapis.comgoogle.com

Below is a table illustrating typical compositions of the carboxylic acid portion used in the synthesis of polyol ester lubricants, as described in patent literature.

| Component Acid | Purpose / Type | Example Mole % Range (Aviation) googleapis.com | Example Mole Ratio (Refrigeration) google.com |

| C5 Acids (e.g., Valeric Acid) | Base Component | 30-60% | 1.9 - 2.1 moles |

| C7-C10 Linear Acids | Base Component | 10-55% | 0.9 - 1.1 moles |

| 3,5,5-Trimethylhexanoic Acid | Branched Modifier (i-C9) | 0-10% | 1 mole (Reference) |

| Short Chain Acids (C2-C4) | Stability Enhancer | 10-15% | Not specified |

This table is generated based on data from patent literature for illustrative purposes.

Mechanisms of Friction and Wear Reduction in Lubricant Applications

Esters of this compound contribute significantly to friction and wear reduction through the mechanism of boundary lubrication. threebond.co.jptribonet.org In this regime, the lubricant film is too thin to completely separate moving surfaces, leading to contact between surface asperities.

The effectiveness of POE lubricants in these conditions stems from their polarity. The ester functional groups are polar and are electrically attracted to metal surfaces. youtube.com This attraction causes the lubricant molecules to adsorb onto the surfaces, forming a durable, protective film. tribonet.org This adsorbed layer acts as a barrier that prevents direct metal-to-metal contact, thereby reducing adhesion, friction, and wear. threebond.co.jp

The highly branched structure of the 3,3,5-trimethylhexyl group enhances this effect in several ways:

Steric Hindrance: The bulky nature of the branched chains creates a more robust and thicker lubricating film that is difficult to displace under pressure. researchgate.net

Thermal and Oxidative Stability: The absence of easily oxidized carbon-hydrogen bonds at the branch points (beta-carbons) makes these esters more resistant to degradation at high temperatures, ensuring the protective film remains intact. youtube.com

Low-Temperature Fluidity: The irregular shape of the branched molecules disrupts orderly packing, which helps the lubricant maintain its fluidity at low temperatures and prevents it from solidifying.

Modification of Coatings and Paints

This compound is utilized in the synthesis of specialized polyester resins, known as alkyd resins, for high-performance coatings and paints. Its incorporation as a modifying acid allows for precise control over the final properties of the coating.

Impact on Durability, Flexibility, and Weather Resistance

The chemical structure of this compound imparts significant improvements to the durability, flexibility, and weather resistance of coatings.

Durability and Weather Resistance: As a saturated acid, it lacks the carbon-carbon double bonds found in drying oils. These double bonds are susceptible to attack by UV radiation and oxygen, which leads to degradation, yellowing, and eventual failure of the coating film. researchgate.netresearchgate.net By using a stable, saturated structure like this compound, the resulting alkyd resin exhibits excellent resistance to photo-oxidation, leading to superior color retention and long-term weather durability. mdpi.com

Flexibility: The bulky, branched nature of the 3,3,5-trimethylhexyl group disrupts the close packing of the polymer chains within the resin. This increases the free volume and internal mobility of the polymer network, resulting in enhanced flexibility and impact resistance of the final paint film. This flexibility is crucial for preventing cracking and flaking, especially on substrates that expand and contract with temperature changes. careerpower.in

Formulation of Surfactants for Industrial Detergents and Cleaning Agents

The fundamental mechanism by which surfactants derived from this compound reduce surface tension is based on their amphiphilic nature. Surface tension arises from the strong cohesive forces between liquid molecules (e.g., water) at the surface. youtube.com When surfactants are introduced into a liquid like water, their molecules migrate to the surface.

The surfactant molecule has two distinct parts:

A hydrophilic (water-attracting) head, which is the polar carboxylate group (-COO⁻) in the case of its salts.

A hydrophobic (water-repelling) tail, which is the branched C9 alkyl chain (trimethylhexyl group).

At the liquid's surface, these molecules orient themselves with their hydrophobic tails pointing away from the liquid and their hydrophilic heads remaining in the liquid. This arrangement disrupts the cohesive forces between the surface liquid molecules. youtube.com By inserting themselves between the water molecules, the surfactants weaken the attractions that create high surface tension, allowing the liquid to spread more easily and penetrate fabrics and surfaces, which is a critical function in detergents and cleaning agents. youtube.comresearchgate.net The presence of these surfactant molecules at the surface reduces the free energy of the surface, leading to a measurable decrease in surface tension. researchgate.net

Role as Polymerization Initiators and Catalysts

While this compound itself is not a direct initiator, its peroxide derivatives serve as effective polymerization catalysts or initiators. atamankimya.com These organic peroxides are utilized in chain-growth polymerization processes. lookchem.comtcichemicals.com Thermal polymerization initiators are compounds that decompose upon heating to generate free radicals. tcichemicals.com Peroxides derived from this compound function as thermal radical initiators. When heated, the relatively weak oxygen-oxygen bond in the peroxide group breaks, forming highly reactive radicals. These radicals then initiate the polymerization process by reacting with monomer units, starting the formation of a polymer chain. This application is crucial in the synthesis of various polymers and resins. atamankimya.com

Corrosion Inhibition in Industrial Fluids and Coolants

This compound and its derivatives are utilized as corrosion inhibitors in various industrial fluids, including metalworking fluids and coolants. atamankimya.comnih.gov Corrosion is an electrochemical process that causes the degradation of metals. e-tarjome.com Organic compounds, particularly those with polar functional groups, can prevent corrosion by adsorbing onto the metal surface. e-tarjome.commdpi.com

The this compound molecule can form a protective film on the metal surface. The polar carboxylate head group adsorbs onto the metal, while the non-polar, hydrophobic alkyl tail forms a barrier that repels water and other corrosive agents. mdpi.com This adsorbed layer inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, thereby protecting the metal from degradation. e-tarjome.com This property is essential for extending the life of machinery and metal parts that are in constant contact with industrial fluids. mutualcdn.com

Table 1: Industrial Applications of this compound

| Application Area | Role of this compound | Mechanism/Function |

|---|---|---|

| Industrial Cleaning | Precursor to Surfactants atamankimya.com | Forms amphiphilic molecules that reduce surface tension. youtube.com |

| Polymer Synthesis | Precursor to Polymerization Catalysts lookchem.com | Peroxide derivatives generate free radicals upon heating to initiate polymerization. tcichemicals.com |

| Adhesives & Sealants | Stabilizing Agent | Interacts with the formulation matrix to improve bond strength and durability. |

| Industrial Fluids | Corrosion Inhibitor atamankimya.comnih.gov | Adsorbs onto metal surfaces to form a protective, water-repelling barrier. e-tarjome.commdpi.com |

| Agrochemicals | Herbicide Formulation Component atamankimya.com | Enhances the spreadability and effectiveness of active ingredients. |

Applications in Agrochemicals (e.g., Herbicide Formulations like Ammonium Nonanoate)

This compound, as a type of isononanoic acid, is used in the formulation of agrochemicals, particularly herbicides. atamankimya.com It helps to improve the spreadability and effectiveness of the active ingredients on the surface of plants.

A prominent example of a related compound is Ammonium nonanoate, the ammonium salt of nonanoic acid, which is a broad-spectrum, non-selective contact herbicide. wikipedia.orgepa.gov It is used to control a wide range of weeds, grasses, and other unwanted vegetation. epa.govbiosafesystems.com The herbicidal mode of action involves the disruption of plant cell membranes. As a soap-like compound, it penetrates the cell walls of plants, leading to the disorganization of cellular functions, leakage of cell contents, and rapid desiccation and death of the plant tissue it contacts. biosafesystems.com Given that this compound is an isomer of nonanoic acid, its derivatives can be formulated to have similar properties, functioning as effective components in contact herbicides. atamankimya.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium 3,5,5-trimethylhexanoate |

| Ammonium nonanoate |

Environmental Fate and Degradation Pathways of 3,3,5 Trimethylhexanoic Acid

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a key process in the environmental removal of 3,3,5-trimethylhexanoic acid. Studies have focused on evaluating its potential for degradation by microorganisms in both water and soil systems.

This compound is considered to be readily biodegradable. europa.eu This classification is based on standardized tests that screen for rapid and ultimate degradation in an aerobic aqueous medium. fao.orgoecd.org Primary degradation refers to the initial transformation of the parent compound into other substances, which can be followed by further breakdown. unit.no

| Test Guideline | Inoculum | Parameter | Test Duration | Result | Conclusion |

|---|---|---|---|---|---|

| OECD Guideline 301A (DOC Die-Away Test) | Non-adapted activated sludge | DOC removal | 21 days | 96% degradation | Readily biodegradable europa.eu |

This compound is used in the production of polyol esters, such as pentaerythritol (B129877) tetraesters, which serve as synthetic lubricants. atamanchemicals.comresearchgate.net The environmental degradation of these larger ester molecules can act as a source of this compound in the environment.

In a biodegradability test (OECD TG 301C) of a chemical containing pentaerythritol tetraesters of 3,5,5-trimethylhexanoic acid, the parent substance underwent primary degradation. industrialchemicals.gov.au Using liquid chromatography-mass spectrometry (LC-MS), the transformation products were identified as 3,5,5-trimethylhexanoic acid and pentaerythritol. industrialchemicals.gov.au This demonstrates that the ester linkages are susceptible to hydrolysis by microorganisms, breaking down the larger molecule into its constituent acid and alcohol parts. industrialchemicals.gov.au Pentaerythritol itself is classified as biodegradable, indicating that both primary transformation products can be further broken down in the environment. oecd.org The breakdown of a tetraester would proceed through intermediate stages of triesters, diesters, and monoesters before complete hydrolysis releases all four fatty acid chains.

Environmental Distribution and Mobility

The distribution and movement of this compound in the environment are largely dictated by its physical and chemical properties, particularly its water solubility and its partitioning behavior between water and organic phases.

The n-octanol/water partition coefficient (log Pₒw or log Kₒw) is a key parameter for predicting the environmental distribution of a chemical. fao.org It indicates a substance's tendency to partition into fatty tissues and organic matter versus water. fao.org this compound is described as being sparingly soluble in water. atamanchemicals.com Its log Pₒw has been reported with values of approximately 3.1 to 3.3. bgrci.de A log Pₒw value in this range suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning from the water column into organic-rich compartments like sediment. fao.org

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 700 mg/L at 20°C | chemdad.com |

| n-Octanol/Water Partition Coefficient (log Pₒw) | ca. 3.1 - 3.3 | bgrci.de |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (ACD/KOC) | 224.1 (at pH 5.5) | atamanchemicals.com |

| Soil Organic Carbon-Water Partitioning Coefficient (ACD/KOC) | 3.6 (at pH 7.4) | atamanchemicals.com |

Sorption to soil and sediment is a significant process affecting the mobility of organic chemicals in the environment. For this compound, this behavior is influenced by its log Pₒw and the pH of the surrounding environment. The soil organic carbon-water partitioning coefficient (Kₒc) is used to predict the extent of sorption.

Calculated Kₒc values for this compound show a strong dependence on pH. atamanchemicals.com At a lower pH of 5.5, the calculated Kₒc is 224.1, indicating a moderate tendency to adsorb to soil organic matter. atamanchemicals.com In its protonated (uncharged) form, the acid is more lipophilic and more likely to associate with organic material. However, at a higher pH of 7.4, the Kₒc value drops significantly to 3.6. atamanchemicals.com This is because, at higher pH values, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion, which is more water-soluble and has a much lower affinity for organic matter. This pH-dependent behavior suggests that this compound will be more mobile in neutral to alkaline soils and aquatic systems compared to acidic ones.

Theoretical Models for Environmental Transport and Fate Prediction

Predictive models are used to estimate the environmental distribution and persistence of chemicals when experimental data is limited. These models utilize a substance's physicochemical properties as inputs. For this compound, properties such as water solubility, vapor pressure, and the n-octanol/water partition coefficient (log Pₒw) are essential inputs for these models. chemeo.com

Theoretical and Computational Studies on 3,3,5 Trimethylhexanoic Acid Chemistry

Molecular Modeling and Simulation of Structure-Property Relationships

Simulations can model the interactions of 3,3,5-trimethylhexanoic acid in various environments, such as in solution or at interfaces. These models can predict properties like solubility, viscosity, and diffusion coefficients. For instance, the branched nature of the methyl groups at the 3 and 5 positions is expected to significantly influence its packing and intermolecular interactions compared to its linear isomer, nonanoic acid. This branching can disrupt ordered structures, potentially leading to a lower melting point and increased solubility in nonpolar solvents.

The calculated physicochemical properties of the closely related isomer, 3,5,5-trimethylhexanoic acid, provide a basis for understanding the structure-property relationships of this compound. These properties are often determined using computational software that predicts molecular characteristics.

Table 1: Predicted Physicochemical Properties of 3,5,5-Trimethylhexanoic Acid

| Property | Value | Unit |

|---|---|---|

| ACD/LogP | 3.25 | |

| Molar Refractivity | 45.26 | cm³ |

| Molar Volume | 172 | cm³ |

| Surface Tension | 32 | dyne/cm |

| Density | 0.919 | g/cm³ |

| Enthalpy of Vaporization | 54.04 | kJ/mol |

| Boiling Point | 253.4 | °C at 760 mmHg |

Note: This data is for the isomer 3,5,5-trimethylhexanoic acid and is used here as an approximation due to the lack of specific data for this compound. nih.gov

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in studying the mechanisms of chemical reactions. These calculations can determine the energies and geometries of reactants, products, and, crucially, the short-lived intermediates and transition states.

While specific quantum chemical studies on the reaction pathways of this compound are not prominent in the literature, the general reactivity of carboxylic acids can be computationally explored. For example, calculations could be used to investigate the esterification of this compound. By modeling the reaction with an alcohol, the transition state for the formation of the tetrahedral intermediate can be located, and its energy barrier calculated. This would provide a quantitative measure of the reaction rate.

Furthermore, these calculations can shed light on the acidity of the carboxylic acid proton and the stability of the corresponding carboxylate anion. The electron-donating effects of the alkyl groups would be expected to influence the charge distribution in the molecule.

Table 2: Computationally Derived Properties for Carboxylic Acids

| Calculated Property | Description | Relevance to this compound |

|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| Enthalpy of Formation (ΔfH°gas) | The change in enthalpy when one mole of a compound is formed from its constituent elements in the gaseous state. | Provides information on the energy stored within the molecule's chemical bonds. |

| Enthalpy of Vaporization (ΔvapH°) | The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Relates to the strength of intermolecular forces. |

Note: The values for these properties can be calculated using computational methods for this compound to predict its thermodynamic behavior. nist.gov

Conformational Analysis and Stereochemical Implications of Branched Structure

The branched structure of this compound gives rise to a number of possible conformations due to rotation around its single bonds. Conformational analysis involves identifying the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

The presence of methyl groups at the C3 and C5 positions introduces steric hindrance, which will significantly influence the preferred conformations of the carbon chain. The bulky tert-butyl-like group at C3, in particular, will restrict rotation around the C2-C3 and C3-C4 bonds. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.

The this compound molecule possesses a chiral center at the C5 position, meaning it can exist as two enantiomers (R and S forms). The specific stereochemistry will have a profound impact on its biological activity and its interactions with other chiral molecules. Conformational analysis of each enantiomer can reveal differences in their preferred shapes, which can be crucial for understanding their differential biological effects. The branched structure is a key feature of many biologically active molecules, and understanding its stereochemical implications is vital. escholarship.org

Future Research Directions and Emerging Areas in 3,3,5 Trimethylhexanoic Acid Chemistry

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of 3,3,5-trimethylhexanoic acid often relies on petrochemical feedstocks and processes that can be energy-intensive. atamanchemicals.comgoogle.com A major thrust of future research is the development of more sustainable and environmentally friendly manufacturing processes.

Key research directions include:

Biocatalytic Methods: The use of enzymes, or whole-cell biocatalysts, presents a promising green alternative. Research has shown that lipases can be effective in synthesizing esters from 3,5,5-trimethylhexanoic acid, indicating the potential for biocatalysis in its production pathways. nih.gov Future work will likely focus on discovering or engineering novel enzymes that can produce the acid itself with high efficiency and selectivity, potentially reducing the need for harsh reaction conditions and minimizing byproducts. pmarketresearch.comresearchgate.net

Renewable Feedstocks: A significant goal is to shift from petrochemical origins to renewable biomass. pmarketresearch.com Research is gaining traction in utilizing sources like lignocellulosic biomass to produce chemical building blocks. pmarketresearch.com Developing pathways to convert these renewable feedstocks into precursors for this compound could drastically lower the carbon footprint of its production. pmarketresearch.comabiosus.org

Green Chemistry Principles: The application of green chemistry principles, such as using safer solvents (like water), employing catalysts instead of stoichiometric reagents, and designing energy-efficient processes, is paramount. mdpi.comacsgcipr.org For instance, oxidation reactions using hydrogen peroxide with a recyclable catalyst in an aqueous medium represent a greener approach for synthesizing carboxylic acids from aldehydes. mdpi.com

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable enzymes. nih.govresearchgate.net | Discovery and engineering of novel enzymes, process optimization for higher yields. pmarketresearch.com |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint, alignment with circular economy principles. pmarketresearch.com | Development of conversion pathways from biomass (e.g., lignocellulose) to chemical precursors. pmarketresearch.comabiosus.org |

| Catalytic Oxidation | High efficiency, potential for catalyst recycling, use of greener oxidants like O2 or H2O2. google.commdpi.com | Designing highly active and selective catalysts, optimizing reaction conditions to maximize yield and minimize energy. |

Exploration of Novel Derivatizations for High-Value Specialty Chemical Applications

This compound serves as a versatile building block for a range of specialty chemicals. atamanchemicals.compmarketresearch.com Its derivatives, such as esters and metal salts, are already used as plasticizers, lubricants, paint driers, and polymer stabilizers. atamanchemicals.com Future research will focus on expanding this portfolio to create new, high-value applications.

Emerging areas of exploration include:

High-Performance Polymers: The branched structure of the acid can be exploited to synthesize polymers with unique properties. Incorporating it into polymer backbones could enhance thermal stability, flexibility, and durability, making these materials suitable for demanding applications in the automotive, aerospace, and construction sectors. pmarketresearch.com

Advanced Lubricants: There is a growing demand for advanced lubricants that improve fuel efficiency and reduce emissions. pmarketresearch.com Research into novel polyol esters derived from this compound could lead to synthetic lubricants with superior performance characteristics, such as improved viscosity index and thermal-oxidative stability. atamanchemicals.com

Pharmaceutical and Cosmetic Formulations: The compound's properties may be beneficial in drug delivery systems, potentially enhancing the solubility or bioavailability of active pharmaceutical ingredients. atamanchemicals.com In cosmetics, its esters are valued for improving the texture and feel of products, and further research could uncover new applications in personal care formulations. atamanchemicals.comnih.gov

| Derivative Class | Current/Potential Applications | Desired Properties from Derivatization |

| Esters | Plasticizers, synthetic lubricants, cosmetic ingredients. atamanchemicals.comnih.gov | Enhanced flexibility, thermal stability, specific sensory profiles, improved biodegradability. |

| Metal Salts | Paint driers, PVC stabilizers. atamanchemicals.com | Increased catalytic activity, improved compatibility with polymer matrices. |

| Peroxides | Polymerization catalysts. atamanchemicals.com | Controlled decomposition rates, higher initiation efficiency. |

| Polymers | Coatings, adhesives, high-strength materials. pmarketresearch.com | Improved mechanical properties, resistance to environmental factors, recyclability. pmarketresearch.com |

Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Control

To optimize the synthesis of this compound and its derivatives, particularly in scaling up green and continuous processes, advanced analytical techniques are crucial. In-situ (in the reaction vessel) monitoring provides real-time data, enabling tighter process control, improved yields, and enhanced safety. mt.com

Future integration will likely involve:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.netspectroscopyonline.com These methods, often using fiber-optic probes, allow for non-invasive analysis of the reaction progress. researchgate.netresearchgate.net For example, the formation of a carboxylic acid can be tracked by observing the characteristic C=O vibrational peak around 1700-1730 cm-1 in an IR spectrum. researchgate.net

Mass Spectrometry: Process mass spectrometry can provide detailed molecular-level information during a reaction, helping to identify byproducts and understand complex reaction mechanisms. nih.govnih.gov

Multivariate Data Analysis: The large datasets generated by spectroscopic instruments can be processed using chemometric techniques like Partial Least Squares (PLS) regression to build predictive models that correlate spectral data with chemical concentrations. nih.govtandfonline.com This allows for accurate, real-time quantitative analysis. researchgate.nettandfonline.com

| Analytical Technique | Information Provided | Application in Process Control |

| FTIR/Raman Spectroscopy | Real-time concentration of functional groups (e.g., -COOH, -OH, C=O). researchgate.netopen-raman.org | Monitoring reaction kinetics, determining reaction endpoints, detecting intermediates. spectroscopyonline.com |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of reactants and products in complex mixtures. tandfonline.com | Online monitoring of esterification and other derivatization reactions. tandfonline.com |

| Process Mass Spectrometry | Molecular weight and structural information of reaction components. nih.gov | Byproduct identification, mechanistic studies, real-time quality assurance. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of molecules in the reaction mixture. oxinst.com | Verifying product structure and purity during process development. spectroscopyonline.comoxinst.com |

Computational Design of Next-Generation Materials Incorporating this compound Moieties

Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials. Instead of relying solely on empirical laboratory work, computational models can predict the properties of novel molecules and polymers, guiding synthesis efforts toward the most promising candidates.

Future research in this area will likely involve:

Molecular Modeling: Simulating the behavior of polymers containing this compound moieties can predict key properties such as glass transition temperature, mechanical strength, and interaction with other molecules. This can guide the design of new plastics, coatings, and adhesives with tailored performance characteristics.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to predict the most efficient reaction pathways and optimal conditions for synthesizing derivatives of this compound. pmarketresearch.com This data-driven approach can significantly reduce development time and resources. pmarketresearch.com

Structure-Property Relationship Studies: Computational methods can be used to systematically study how modifications to the this compound structure or its arrangement in a polymer affect the final material's properties. This fundamental understanding is crucial for the rational design of next-generation materials.

Long-Term Environmental Impact Assessment and Development of Remediation Strategies

As the production and use of this compound and its derivatives increase, a thorough understanding of their long-term environmental fate and potential impact is essential.

Key areas for future investigation include:

Biodegradation Pathways: While many carboxylic acids are biodegradable, branched structures can sometimes hinder microbial degradation. nih.govnih.gov Detailed studies are needed to elucidate the specific microbial pathways for the degradation of this compound and its common derivatives. Research on other branched-chain acids shows that degradation often proceeds via beta-oxidation, but the degree of branching can affect the rate and completeness of this process. nih.govresearchgate.netfrontiersin.org One study noted that a related compound undergoes primary degradation to form 3,5,5-trimethylhexanoic acid, but is not considered readily biodegradable. industrialchemicals.gov.au

Ecotoxicity Studies: Comprehensive toxicological assessments on various aquatic and terrestrial organisms are necessary to establish safe environmental concentration limits. The toxicity of carboxylic acids can be influenced by factors like chain length and pH. nih.govnih.gov

Remediation Strategies: In the event of an industrial spill or environmental release, effective remediation strategies must be available. Research should focus on developing and optimizing techniques applicable to this compound. Standard chemical spill response protocols include containment (using booms or absorbent materials), cleanup, and proper disposal of contaminated materials in accordance with regulations. spillhero.coma-otc.comtrdsf.com For contaminated soil or water, methods like pump-and-treat systems or chemical neutralization could be employed. spillhero.com Developing bioremediation strategies that use microorganisms specifically adapted to degrade branched-chain carboxylic acids would be a particularly sustainable approach. alwaysdry247.com

| Area of Assessment | Research Objective | Relevant Findings & Future Focus |

| Biodegradation | Determine the rate and pathways of environmental degradation. | Branched chains can slow degradation. nih.gov Focus on identifying specific microbial pathways and potential persistent metabolites. |

| Ecotoxicity | Evaluate the potential harm to various organisms and ecosystems. | Toxicity of carboxylic acids is known to vary. nih.govnih.gov Need for specific data on this compound and its key derivatives. |

| Bioaccumulation | Assess the potential for the compound to accumulate in living organisms. | Based on a related compound, the potential to bioaccumulate may be low due to biodegradation, despite high partitioning coefficients. industrialchemicals.gov.au |

| Remediation | Develop effective cleanup and mitigation strategies for environmental releases. | Standard methods like absorption and neutralization are applicable. spillhero.coma-otc.com Future focus on developing tailored bioremediation techniques. alwaysdry247.com |

Q & A

Advanced Research Question

- GC-MS : Resolves isomers (e.g., 3,5,5- vs. This compound) using retention indices and fragmentation patterns .

- FT-IR : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and branching (C-H deformation at ~1375 cm⁻¹) .

- NMR : ¹³C NMR distinguishes methyl branching (δ 14–22 ppm for terminal CH₃ vs. δ 25–35 ppm for internal CH groups) .

Methodological challenge : Isomeric impurities (e.g., 2-ethylhexanoic acid) require hyphenated techniques (HPLC-MS) for quantification below 1% .

How does branching in this compound affect its performance in lubricant formulations compared to linear carboxylic acids?

Advanced Research Question

In tribological testing (392 N load, 1200 rpm, 75°C):

- Friction coefficient : 0.12–0.15 for this compound vs. <0.10 for linear C8–C10 acids .

- Wear scar diameter (WSD) : 0.98 mm vs. 0.70–0.85 mm for linear analogs .

Mechanistic insight : Branched chains reduce molecular packing efficiency at metal interfaces, increasing boundary-layer friction. Mitigation strategies include blending with linear acids or ester derivatives to enhance surface adhesion .

What are the key challenges in optimizing solvent-free esterification reactions using this compound?

Advanced Research Question

- Reactivity limitations : Steric hindrance from branching slows nucleophilic attack during esterification. Acid catalysts (e.g., H₂SO₄) improve kinetics but risk sulfonation side reactions .

- Byproduct management : Water removal (via molecular sieves or azeotropic distillation) is critical to shift equilibrium toward ester formation .

- Yield optimization : Reaction temperatures >150°C and excess alcohol (2:1 molar ratio) achieve >85% conversion in synthesizing derivatives like 2-ethylhexyl esters .

How do environmental factors (pH, temperature) impact the stability of this compound in aqueous systems?

Basic Research Question

- Aqueous stability : Limited solubility (~0.1 g/L at 20°C) , but micelle formation occurs above critical micelle concentration (CMC) in alkaline conditions (pH >8) .

- Thermal degradation : Decomposition initiates at >250°C, producing CO₂ and branched alkanes. TGA data show 5% mass loss at 125°C (attributed to volatilization) and 95% at 240°C .

Analytical note : Accelerated stability studies (40°C/75% RH) show no hydrolysis in sealed systems over 6 months .

What computational methods are used to predict the thermodynamic properties of this compound and its derivatives?

Advanced Research Question

- Force field optimization : Fragment-based approaches (e.g., GROMOS) predict liquid density (0.94 g/cm³) and enthalpy of vaporization (ΔHvap ≈ 70 kJ/mol) with <2% deviation from experimental data .

- Quantum mechanics (DFT) : Calculates dipole moments (~1.8 D) and pKa (~4.9) using B3LYP/6-311+G(d,p) basis sets .

Limitation : Branching complicates van der Waals parameterization, requiring iterative refinement against experimental vapor pressure and solubility data .

How can discrepancies in reported boiling points (230–255°C) for this compound be reconciled?

Methodological Analysis

Variations arise from:

- Purity differences : Technical-grade samples (90–97.5% purity) boil at 230–240°C, while purified (>99%) samples reach 232–236°C .

- Measurement techniques : Differential scanning calorimetry (DSC) vs. traditional distillation .

Recommendation : Report purity and method (e.g., ASTM D1078) alongside boiling points to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.